N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
“N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(dimethylsulfamoyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(dimethylsulfamoyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene derivative: Starting with a chlorinated thiophene, the compound is functionalized to introduce the methoxyethyl group.
Coupling with benzamide: The functionalized thiophene is then coupled with a benzamide derivative under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Introduction of the sulfamoyl group:
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(dimethylsulfamoyl)benzamide” can undergo several types of chemical reactions:
Oxidation: The compound may be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(dimethylsulfamoyl)benzamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzamide
- N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-sulfamoylbenzamide
- N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(N,N-dimethylamino)benzamide
Uniqueness
“N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(dimethylsulfamoyl)benzamide” is unique due to the presence of the dimethylsulfamoyl group, which can impart specific chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4S2/c1-19(2)25(21,22)12-6-4-11(5-7-12)16(20)18-10-13(23-3)14-8-9-15(17)24-14/h4-9,13H,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLRBLDLDOLWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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